molecular formula C19H14ClNOS B2584939 N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 860785-82-6

N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2584939
CAS No.: 860785-82-6
M. Wt: 339.84
InChI Key: QTVCYBQCSZNORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of naphthothiophene derivatives. This compound is characterized by its unique structure, which includes a naphthothiophene core fused with a chlorophenyl group and a carboxamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a naphthalene precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with the naphthothiophene core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can be compared with other naphthothiophene derivatives and chlorophenyl compounds. Similar compounds include:

    Naphthothiophene Derivatives: Compounds with variations in the substitution pattern on the naphthothiophene core.

    Chlorophenyl Compounds: Compounds where the chlorophenyl group is attached to different cores, such as benzene or pyridine.

The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS/c20-14-7-9-15(10-8-14)21-19(22)17-11-13-6-5-12-3-1-2-4-16(12)18(13)23-17/h1-4,7-11H,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCYBQCSZNORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.